![molecular formula C12H16N2O2 B1148767 (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213339-00-4](/img/new.no-structure.jpg)
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is a chiral compound featuring a piperazine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine typically involves the following steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the 2,3-dihydrobenzo[b][1,4]dioxin moiety reacts with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using microwave irradiation to reduce reaction times and improve yields . Additionally, copper-catalyzed coupling reactions can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted piperazines.
Applications De Recherche Scientifique
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
Pregnenolone: A steroid hormone with a similar structural framework.
Uniqueness
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1213339-00-4 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.26764 |
Synonymes |
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one](/img/structure/B1148684.png)
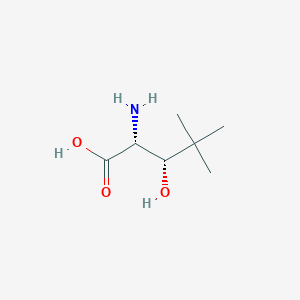
![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)
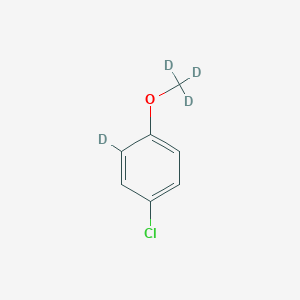
![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)
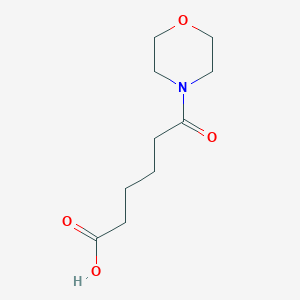
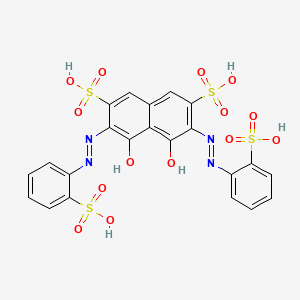
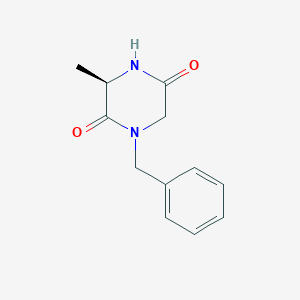
![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
